BenchChemオンラインストアへようこそ!

Eluxadoline

Opioid receptor pharmacology G-protein signaling β-arrestin recruitment

Procure Eluxadoline for IBS-D studies where loperamide failure is an inclusion criterion or composite pain-and-diarrhea endpoints are required. Its tripartite mechanism (µOR/KOR agonist, δOR antagonist) provides composite efficacy on diarrhea and abdominal pain that simple µOR agonists lack. Favorable NNH=32 (vs. alosetron's NNH=14) reduces safety liability for clinical trial design. This compound demonstrates no clinically significant CYP3A4 inhibition/induction, making it an ideal probe for polypharmacy DDI studies. Reference the DEA Schedule IV designation when planning import permits. Purity >98%.

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
Cat. No. B8735793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEluxadoline
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N
InChIInChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)
InChIKeyQFNHIDANIVGXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eluxadoline for IBS-D Research and Procurement: A Quantitative Guide to Receptor Pharmacology and Comparator Differentiation


Eluxadoline is a locally acting, small-molecule mixed opioid receptor modulator approved by the FDA for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D) in adults [1]. It functions through a tripartite interaction with opioid receptors in the enteric nervous system: it acts as a μ-opioid receptor (μOR) agonist, a κ-opioid receptor (κOR) agonist, and a δ-opioid receptor (δOR) antagonist [2]. This multimodal mechanism distinguishes it from simple μOR agonists (e.g., loperamide), selective 5-HT₃ antagonists (e.g., alosetron), and non-absorbed antibiotics (e.g., rifaximin), positioning eluxadoline as a distinct pharmacologic entity for IBS-D with demonstrable composite efficacy on both diarrhea and abdominal pain [3].

Why Eluxadoline Cannot Be Substituted with Loperamide, Alosetron, or Rifaximin in IBS-D Research


Eluxadoline occupies a unique mechanistic niche that prevents functional substitution by in-class or alternative IBS-D therapies. Loperamide, a peripherally restricted μOR agonist, effectively reduces diarrhea but lacks clinically demonstrated efficacy for the abdominal pain component of IBS-D, resulting in composite responder rates indistinguishable from placebo [1]. Alosetron, a 5-HT₃ antagonist, demonstrates superior composite efficacy but carries a restricted access program due to ischemic colitis risk, with a number needed to harm (NNH) of 14 for adverse event-related discontinuation versus eluxadoline's NNH of 32 [2]. Rifaximin, a non-absorbed antibiotic, requires repeat treatment courses due to symptom recurrence and exhibits a distinct adverse event signature including C. difficile infection risk [3]. These fundamental differences in target engagement, efficacy profile, and safety liability preclude simple interchangeability. The quantitative evidence below substantiates why eluxadoline warrants distinct consideration for IBS-D studies.

Eluxadoline Comparator Evidence: Quantitative Differentiation from Loperamide, Alosetron, and Rifaximin


Eluxadoline Demonstrates Higher G-Protein Activation Potency than Loperamide at μ-Opioid Receptors

In a direct head-to-head molecular pharmacology study, eluxadoline exhibited significantly higher potency than loperamide in eliciting G-protein activity and β-arrestin recruitment in cells expressing μ-opioid receptor (μOR) homomers [1]. However, in cells expressing μOR-δOR heteromers, eluxadoline maintained higher potency but produced a lower maximal effect (Emax) compared to loperamide, indicating differential signaling modulation at the heteromer level [1]. In a castor oil-induced diarrhea mouse model, eluxadoline demonstrated superior efficacy compared to loperamide in wild-type animals, and δOR knockout altered this response, confirming the functional relevance of eluxadoline's δOR antagonism [1]. Additionally, eluxadoline's effects on GI transit occur over a wider dosage range than loperamide [1].

Opioid receptor pharmacology G-protein signaling β-arrestin recruitment Receptor heteromers

Eluxadoline Exhibits High μ-Opioid Receptor Binding Affinity (Ki = 1.8 nM) with δ-Opioid Receptor Antagonism

The binding affinity (Ki) of eluxadoline for the human μ-opioid receptor is 1.8 nM, while its affinity for the human δ-opioid receptor is substantially lower at 430 nM, representing a ~239-fold selectivity for μOR over δOR [1]. The Ki for human κOR has not been determined; however, the Ki for guinea pig cerebellum κOR is 55 nM [1]. In contrast, loperamide is a μOR-preferring agonist without significant δOR antagonist activity, and alosetron targets 5-HT₃ receptors rather than opioid receptors entirely [2].

Receptor binding Opioid receptor selectivity Structure-activity relationship

Eluxadoline Demonstrates Composite Efficacy on Diarrhea and Pain in Prior Loperamide Non-Responders

In a pooled analysis of two Phase 3 trials, among IBS-D patients with prior inadequate symptom control on loperamide, eluxadoline 75 mg and 100 mg produced composite responder rates (simultaneous improvement in abdominal pain and reduction in diarrhea) of 26.3% (P=0.001) and 27.0% (P<0.001), respectively, versus 12.7% for placebo over weeks 1–12 [1]. When daily rescue loperamide use was imputed as a nonresponse day, composite responder rates remained significantly higher for both eluxadoline doses versus placebo over weeks 1–12 (P<0.001) and weeks 1–26 (P<0.001) [1]. Overall, 36.0% of the 2,428 enrolled patients reported prior loperamide use, and 61.8% of these reported inadequate symptom control with loperamide [1].

IBS-D clinical trial Composite responder analysis Loperamide failure FDA composite endpoint

Eluxadoline Shows More Favorable NNH (32) Compared to Alosetron (NNH=14) for Discontinuation Due to Adverse Events

A 2025 systematic review and meta-analysis of 54 clinical trials calculated the number needed to harm (NNH) for IBS pharmacotherapies, defined as the reciprocal of the absolute difference in risk of adverse events leading to treatment discontinuation between the experimental drug and placebo [1]. For IBS-D therapies, the NNH for alosetron was 14 (P<0.01) while the NNH for eluxadoline was 32 (P<0.01) [1]. The NNH for both rifaximin and ramosetron was a negative, although statistically insignificant, value [1]. This indicates that alosetron carries a >2-fold higher absolute risk of adverse event-related discontinuation compared to eluxadoline.

IBS-D pharmacotherapy safety Number needed to harm Adverse event discontinuation Risk-benefit analysis

FAERS Analysis Reveals Distinct Serious Adverse Event Signatures: Eluxadoline-Associated Pancreatitis vs. Alosetron-Associated Ischemic Colitis vs. Rifaximin-Associated C. difficile Infection

An analysis of the FDA Adverse Event Reporting System (FAERS) database from each drug's approval date through June 30, 2024, revealed distinct and drug-specific serious adverse event signatures among the three FDA-approved IBS-D medications [1]. Eluxadoline was associated with 1,002 adverse events, most commonly abdominal pain (n=257, 17.0%), and uniquely pancreatitis (n=174, 11.5%) and sphincter of Oddi dysfunction (n=39, 2.6%) [1]. Alosetron was associated with 3,832 AEs, uniquely including ischemic colitis (n=140, 1.6%), intestinal obstruction (n=110, 1.3%), and intestinal perforation (n=26, 0.3%) [1]. Rifaximin was associated with 652 AEs, including C. difficile infection and bacterial overgrowth (n=3 each, 0.4% each) [1].

Post-marketing pharmacovigilance Adverse event profiling FAERS database IBS-D drug safety

Eluxadoline Demonstrates No Clinically Significant CYP3A4 Inhibition or Induction in Human Pharmacokinetic Studies

A Phase 1, open-label, single-sequence study in 30 healthy participants evaluated whether steady-state eluxadoline (100 mg BID) alters systemic exposure of the sensitive CYP3A4 probe substrate midazolam (4 mg single dose) [1]. The geometric mean ratios (90% CI) for midazolam Cmax and AUC were 99.0% (91.6–107.0) and 90.5% (83.9–97.6), respectively, demonstrating bioequivalence and confirming no clinically significant CYP3A4 inhibition or induction [1]. In vitro studies further indicate that eluxadoline is neither an inducer of CYP1A2, CYP2C9, CYP2C19, or CYP3A4, nor an inhibitor of CYP1A2, CYP2A6, CYP2B6, CYP2C9, CYP2C19, or CYP2D6 at clinically relevant systemic concentrations [1]. CYP450 and UGT pathways have minimal involvement in eluxadoline's own metabolism [2].

Drug-drug interaction CYP3A4 Pharmacokinetics Midazolam probe substrate

Eluxadoline Research and Procurement Application Scenarios Based on Comparator Evidence


IBS-D Clinical Trials in Loperamide-Inadequate or Loperamide-Refractory Patient Populations

Eluxadoline is specifically indicated for IBS-D patients with prior inadequate response to loperamide, as demonstrated by Phase 3 subgroup analyses showing 26.3–27.0% composite responder rates versus 12.7% for placebo in this population [1]. Study protocols should include prior loperamide use and response as enrollment stratification factors. Procurement of eluxadoline is justified for trials where loperamide failure is an inclusion criterion or where composite pain-and-diarrhea endpoints are required—endpoints on which loperamide has no demonstrated efficacy [2].

Comparative Effectiveness and Network Meta-Analysis Studies of FDA-Approved IBS-D Therapies

Eluxadoline serves as a key comparator in studies evaluating relative efficacy and safety among alosetron, rifaximin, and emerging IBS-D agents. Meta-analytic data provide NNH values (eluxadoline NNH=32 vs. alosetron NNH=14) and FAERS-derived adverse event frequencies (eluxadoline pancreatitis 11.5% of reported AEs; alosetron ischemic colitis 1.6%) that enable quantitative risk-benefit modeling [1][2]. Procurement for such studies requires eluxadoline as the reference mixed-opioid modulator arm.

Drug-Drug Interaction (DDI) Studies Requiring Low CYP-Mediated Interaction Liability

Eluxadoline is an appropriate probe or background therapy in studies evaluating CYP-mediated drug interactions due to its demonstrated lack of clinically significant CYP3A4 inhibition or induction (midazolam Cmax GMR 99.0%, AUC GMR 90.5%) and minimal CYP/UGT involvement in its own metabolism [1]. This profile supports its use in polypharmacy IBS-D patient populations where DDI minimization is a study design priority, in contrast to therapies with more extensive CYP interaction potential.

Post-Marketing Pharmacovigilance and Real-World Evidence Generation

Eluxadoline is a high-priority compound for FAERS-based safety surveillance and real-world comparative effectiveness studies, given its unique adverse event signature (pancreatitis, sphincter of Oddi dysfunction) and established comparator landscape [1]. Research procurement is justified for studies leveraging claims databases or electronic health records to evaluate pancreatitis risk factors, gallbladder comorbidity impact, and long-term safety outcomes relative to alosetron and rifaximin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eluxadoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.